![molecular formula C9H10F2O2 B13609527 2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol
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Overview
Description
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-(difluoromethoxy)benzaldehyde or 3-(difluoromethoxy)benzoic acid.
Reduction: Formation of 2-[3-(difluoromethoxy)phenyl]ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-[4-(difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with the difluoromethoxy group at the para position.
Uniqueness
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9,12H,4-5H2 |
InChI Key |
JWRFYZMXMWTDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CCO |
Origin of Product |
United States |
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